molecular formula C23H25N3O4S B2516216 N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-74-9

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No. B2516216
CAS RN: 688053-74-9
M. Wt: 439.53
InChI Key: MBVSYAROCGAGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

This compound is involved in the synthesis and reactivity of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, highlighting its role in the development of novel derivatives through the interaction with multifunctional nucleophiles. This illustrates the compound's versatility in chemical synthesis and its potential for creating a variety of structurally related compounds with diverse biological activities (R. Al-Salahi, 2010).

Antimicrobial Activity

Research has explored the antimicrobial properties of derivatives of this compound, particularly its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This includes studies on novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents (R. Al-Salahi et al., 2013).

Pharmacological Investigations

Further studies have been conducted to explore the pharmacological potential of derivatives, including their application as diuretic agents and H1-antihistaminic agents. These studies have revealed significant biological activities, indicating the compound's potential in the development of new therapeutic agents (A. R. Maarouf et al., 2004); (V. Alagarsamy et al., 2008).

Antitumor and Anti-inflammatory Activities

There is also interest in the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives, with certain compounds showing promising results against hepatocellular carcinoma cells and in inhibiting inflammatory mediators. This underscores the potential of such compounds in cancer therapy and inflammation management (R. Al-Salahi et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine. This intermediate is then reacted with thioacetic acid to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide. Finally, this compound is reacted with 1-bromo-6-aminohexane to form the desired product.", "Starting Materials": [ "4-methylbenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline", "thioacetic acid", "1-bromo-6-aminohexane" ], "Reaction": [ "4-methylbenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine.", "N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine is then reacted with thioacetic acid in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide.", "Finally, N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide is reacted with 1-bromo-6-aminohexane in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] }

CAS RN

688053-74-9

Product Name

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.53

IUPAC Name

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)

InChI Key

MBVSYAROCGAGSC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.